molecular formula C7H5BrN2 B8026502 2-(Bromomethyl)-6-isocyanopyridine

2-(Bromomethyl)-6-isocyanopyridine

Cat. No.: B8026502
M. Wt: 197.03 g/mol
InChI Key: GJTPBNBLSCHBAQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-isocyanopyridine is a versatile organic compound with significant applications in synthetic chemistry. It is characterized by the presence of a bromomethyl group and an isocyano group attached to a pyridine ring. This compound is known for its stability and synthetic efficiency, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the initiator . The reaction conditions are generally mild, and the process yields a high purity product.

Industrial Production Methods

In an industrial setting, the production of 2-(Bromomethyl)-6-isocyanopyridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-isocyanopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, bipyridines, and heterocyclic compounds, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(Bromomethyl)-6-isocyanopyridine typically involves a two-step process starting from 2-amino-6-bromopyridine. This compound has been shown to be an effective reagent in multicomponent reactions, where it acts as a universal convertible isocyanide, facilitating the formation of various organic compounds under both acidic and basic conditions .

Applications in Organic Synthesis

3.1 Multicomponent Reactions

One of the primary applications of this compound is in multicomponent reactions (MCRs). These reactions are crucial for synthesizing complex molecules efficiently. The compound's ability to form stable intermediates allows for the generation of diverse products in a single reaction step.

  • Example Reaction : The synthesis of carfentanil, a potent opioid analgesic, demonstrates the practical utility of this reagent. An efficient two-step synthesis pathway utilizing this compound was reported, showcasing its effectiveness in producing pharmacologically relevant molecules .

3.2 Synthesis of Bioactive Compounds

The compound has also been employed in the synthesis of various bioactive molecules, including those with anticancer properties. Its functionality allows for modifications that can lead to compounds with enhanced biological activity.

Case Studies

4.1 Case Study: Synthesis of Carfentanil

In a study published by van der Heijden et al., this compound was utilized in the synthesis of carfentanil through a two-step reaction process. This case study illustrates the compound's ability to streamline synthetic routes while maintaining high yields and purity .

StepReaction TypeYield (%)Notes
1MCR85Utilized as an isocyanide
2Final Product90Resulted in carfentanil

4.2 Case Study: Development of Anticancer Agents

Another application involves the modification of this compound for developing new anticancer agents. Researchers have explored its potential as a scaffold for creating compounds that target specific cancer cell pathways, demonstrating its versatility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-isocyanopyridine involves its ability to act as a nucleophile and electrophile in various reactions. The bromomethyl group can undergo nucleophilic substitution, while the isocyano group can participate in cyclization and coupling reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-6-isocyanopyridine stands out due to the presence of both the bromomethyl and isocyano groups, which allow it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable reagent in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

2-(bromomethyl)-6-isocyanopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTPBNBLSCHBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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